

Application Notes & Protocols: Establishing a Mouse Model of Isoniazid-Resistant Tuberculosis

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Compound of Interest

Compound Name: *Isoniazid*

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This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a murine model of **isoniazid** (INH)-resistant tuberculosis. The protocols outlined below cover the preparation of bacterial inoculum, mouse infection methodologies, in vivo selection of resistant strains, and procedures for assessing bacterial load and confirming drug resistance.

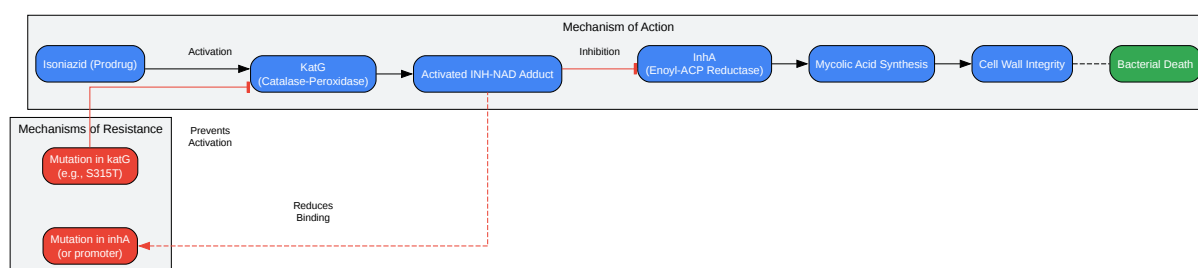
Introduction

The mouse model is a cornerstone of tuberculosis (TB) research, offering a robust system to study host-pathogen interactions, drug efficacy, and the emergence of resistance.[1] **Isoniazid** remains a critical first-line anti-TB drug, but the global rise of INH-resistant *Mycobacterium tuberculosis* (Mtb) strains necessitates reliable in vivo models to test new therapeutic strategies.[2][3] This guide details the establishment of a chronic infection model in mice, followed by the selection of INH-resistant Mtb through drug pressure, mimicking a clinically relevant scenario.

Isoniazid's Mechanism and Resistance

Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5] The activated form of INH primarily inhibits InhA, an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5] Resistance to INH most commonly arises from mutations in the *katG* gene, which

prevents the activation of the prodrug, or from mutations in the *inhA* gene (or its promoter region), which reduces the binding affinity of the activated drug to its target.[2][4][5][6]



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Caption: Mechanism of **isoniazid** action and common pathways to resistance.

Experimental Design and Workflow

Establishing an INH-resistant TB mouse model involves several sequential stages. The general workflow begins with infecting mice with a drug-susceptible strain of *Mtb*, allowing the infection to become chronic, and then applying drug pressure with **isoniazid** to select for the emergence of resistant bacteria.

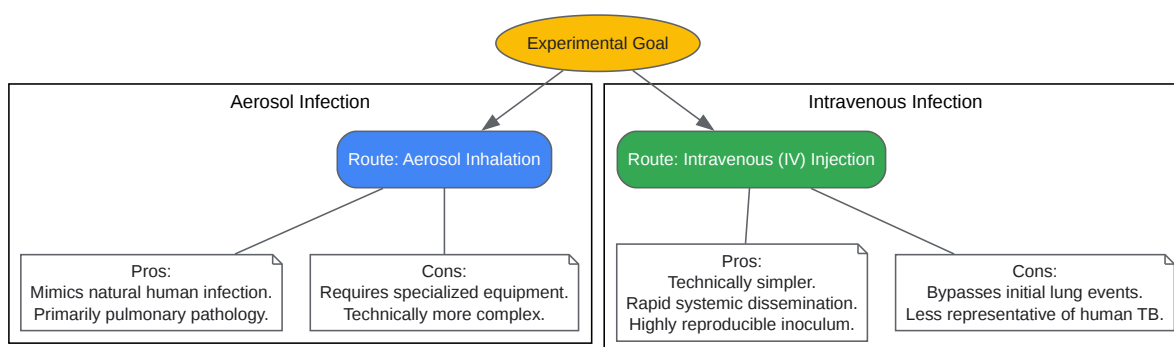


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Caption: General experimental workflow for the in vivo model.

Choosing an Infection Model

The route of infection significantly impacts disease pathology. Aerosol infection is considered the most physiologically relevant model as it mimics the natural route of human infection, while intravenous injection leads to a rapid, systemic disease.[1][7]



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Caption: Logic for selecting an appropriate mouse infection model.

Experimental Protocols

Safety Precaution: All work with virulent *Mycobacterium tuberculosis* must be performed in a Biosafety Level 3 (BSL-3) facility by trained personnel, following all institutional and national safety guidelines.

Protocol 1: Preparation of Mtb Inoculum

- **Bacterial Strains:** Use a well-characterized, virulent Mtb strain such as H37Rv (ATCC 27294) or Erdman (ATCC 35801).[8]
- **Culture:** Grow Mtb in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of

0.6-0.8).

- Preparation:
 - Pellet the bacteria by centrifugation at 3,000 x g for 10 minutes.
 - Wash the pellet twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80 (PBST).
 - Resuspend the pellet in PBST and briefly sonicate or pass through a 27-gauge needle to disperse clumps.
 - Adjust the bacterial concentration to the desired CFU/mL for infection based on previously established OD-to-CFU correlations. Confirm the final concentration by plating serial dilutions on Middlebrook 7H10 or 7H11 agar plates and counting colonies after 3-4 weeks of incubation at 37°C.[9]

Protocol 2: Mouse Infection

- Animals: Use 6-8 week old mice of a suitable strain, such as C57BL/6 or BALB/c.[10][11]

Option A: Low-Dose Aerosol Infection This method aims to deliver approximately 50-100 CFU to the lungs of each mouse.[1][12][13]

- Apparatus: Use a calibrated aerosol exposure system (e.g., Glas-Col or similar nose-only inhalation chamber).[7][13]
- Inoculum Preparation: Prepare a bacterial suspension in sterile saline or water, typically at a concentration of 1×10^6 to 2×10^6 CFU/mL, to achieve the target lung deposition.[1]
- Exposure: Place mice in the restraining tubes of the aerosol chamber. Nebulize the bacterial suspension for a predetermined time (e.g., 30-40 minutes) according to the manufacturer's instructions and system calibration.[1][10]
- Confirmation: One day post-infection, euthanize a subset of mice (n=3-4) to determine the actual bacterial implantation dose by plating lung homogenates for CFU enumeration.[13]

Option B: Intravenous (IV) Infection This method delivers a precise systemic dose.

- Inoculum Preparation: Dilute the Mtb stock in sterile PBS to the desired concentration (e.g., 5×10^5 CFU/mL to deliver 1×10^5 CFU in 0.2 mL).[11]
- Injection: Restrain the mouse and inject 0.1-0.2 mL of the bacterial suspension into the lateral tail vein.[10][11]

Protocol 3: In Vivo Selection for Isoniazid Resistance

- Establishment of Chronic Infection: After infection by either route, wait 2-4 weeks to allow the infection to transition from the acute to the chronic phase, where the bacterial load stabilizes. [14][15]
- **Isoniazid** Administration:
 - Prepare a fresh solution of **isoniazid** in sterile water or drinking water.
 - Administer INH at a standard dose of 25 mg/kg body weight, 5 days per week.[10][13][16] While higher doses have been explored, 25 mg/kg is a common starting point.[16][17]
 - Administration can be done via oral gavage (0.2 mL volume) or by providing it in the drinking water.[10][11] Oral gavage ensures more precise dosing.
- Treatment Duration: Continue INH treatment for a minimum of 4-8 weeks to allow for the selection and outgrowth of resistant mutants.[11][17] The exact duration may need to be optimized based on the Mtb and mouse strains used.

Protocol 4: Determination of Bacterial Load

- Euthanasia and Organ Harvest: At selected time points, euthanize mice by an approved method (e.g., CO₂ asphyxiation).[16] Aseptically remove the lungs and spleen.
- Homogenization: Place each organ in a defined volume of sterile PBST (e.g., 2-5 mL). Homogenize the tissue using a mechanical homogenizer (e.g., Polytron or bead beater).[9]
- Plating: Prepare 10-fold serial dilutions of the organ homogenate in PBST.
- Enumeration: Plate 100 µL of each appropriate dilution onto Middlebrook 7H10 or 7H11 agar plates. Incubate plates at 37°C for 3-5 weeks until colonies are visible for counting.[9][18]

Calculate the total CFU per organ.

Protocol 5: Confirmation of Isoniazid Resistance

- Minimum Inhibitory Concentration (MIC) Testing:
 - Subculture individual colonies from the organ homogenate plates into 7H9 broth.
 - Perform a standard MIC assay (e.g., microplate alamarBlue assay or BACTEC MGIT) using serial dilutions of **isoniazid** to determine the concentration required to inhibit growth. Compare the MIC of the recovered isolates to the parent (pre-infection) strain.
- Genotypic Analysis:
 - Extract genomic DNA from the recovered resistant isolates.
 - Use PCR and Sanger sequencing to amplify and analyze key resistance-associated genes, primarily *katG* and the promoter region of *inhA*, to identify mutations.[\[6\]](#)

Data Presentation

Quantitative data should be meticulously recorded and presented to allow for clear interpretation and comparison.

Table 1: Typical Inoculum and Dosing Parameters

Parameter	Aerosol (Low-Dose)	Intravenous (IV)	Isoniazid Treatment
Mtb Strain	H37Rv or Erdman	H37Rv or Erdman	-
Mouse Strain	C57BL/6 or BALB/c	C57BL/6 or BALB/c	-
Inoculum (CFU/mouse)	50 - 100 (in lungs) [1] [13]	1×10^5 - 1×10^6 [1] [11]	-
Route	Nose-only inhalation	Lateral tail vein	Oral gavage or drinking water [10] [11]
Dose (mg/kg/day)	-	-	25 mg/kg [10] [13] [16]

| Frequency | - | - | 5 days/week[10][17] |

Table 2: Example Timeline and Expected Bacterial Loads

Time Point	Event	Expected Lung CFU/organ (log ₁₀)	Expected Spleen CFU/organ (log ₁₀)
Day 0	Infection	1.7 - 2.0 (Aerosol)	0 (Aerosol) / 4.0 - 5.0 (IV)
Day 1	Confirm Inoculum	1.7 - 2.0 (Aerosol)[13]	-
Week 4	Start of INH Treatment	5.0 - 6.0	4.0 - 5.0[11]
Week 8	Mid-point Analysis	Variable; initial decline followed by potential plateau/regrowth	Variable
Week 12	End of Experiment	Variable; resistant population may be established	Variable

(Note: Expected CFU values are approximate and can vary significantly based on mouse and bacterial strains.)

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